Sodium acetyltryptophanate

Albumin formulation Regulatory compliance Pharmaceutical excipient

Sodium acetyltryptophanate (CAS 62307-74-8) is the sole compendial-grade stabilizer explicitly mandated by 21 CFR § 640.81 for FDA-licensed Albumin (Human) manufacture. Unlike free acid or alternative salts, only this monosodium form meets the codified 0.08±0.016 mmol/g protein specification when combined with sodium caprylate. Dual-listed in JPE2018 and EP, it streamlines ICH-region regulatory submissions with standardized monograph acceptance criteria for identity, purity, and impurity profiling. Its enhanced aqueous solubility and validated thermal stabilization—preventing polymer formation and visible clotting during 60°C pasteurization—make it irreplaceable in Plasma Protein Fraction and albumin therapeutic production. Request full compendial documentation with your inquiry.

Molecular Formula C13H13N2NaO3
Molecular Weight 268.24 g/mol
CAS No. 62307-74-8
Cat. No. B1629270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium acetyltryptophanate
CAS62307-74-8
Molecular FormulaC13H13N2NaO3
Molecular Weight268.24 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)[O-].[Na+]
InChIInChI=1S/C13H14N2O3.Na/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11;/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18);/q;+1/p-1
InChIKeyUQSHZBSQKMVQBS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Acetyltryptophanate (CAS 62307-74-8): Pharmaceutical Excipient and Albumin Stabilizer


Sodium acetyltryptophanate (CAS 62307-74-8), also designated as sodium N-acetyl-DL-tryptophanate, is the monosodium salt of N-acetyl-DL-tryptophan with molecular formula C₁₃H₁₃N₂NaO₃ and molecular weight 268.24 g/mol [1]. This compound serves as a specialized pharmaceutical excipient listed in the Japanese Pharmaceutical Excipients (JPE2018) and European Pharmacopoeia (EP) compendia [2], functioning primarily as a thermal and oxidative stabilizer in parenteral biologic formulations, particularly human albumin solutions and plasma protein fractions [3]. Its regulatory acceptance as a stabilizer in FDA-regulated biologics under 21 CFR § 640.81 establishes its distinct position among amino acid derivatives used in pharmaceutical manufacturing [4].

Sodium Acetyltryptophanate Procurement: Why Unregulated Analogs Cannot Substitute in Validated Formulations


Sodium acetyltryptophanate cannot be interchanged with unmodified N-acetyl-tryptophan free acid, alternative counterion salts, or other amino acid stabilizers in regulated pharmaceutical applications due to its specific physicochemical identity and codified regulatory status. Unlike the free acid form (MW 246.27), the sodium salt exhibits enhanced aqueous solubility essential for parenteral solution compatibility [1]. More critically, 21 CFR § 640.81 explicitly mandates the use of sodium acetyltryptophanate at precisely defined millimolar concentrations for Albumin (Human) stabilization [2]. Substitution with other tryptophan derivatives lacking this regulatory pathway would require complete revalidation of thermal stability profiles, polymer formation rates, and compliance with pharmacopoeial monographs [3]. The compound's inclusion in JPE and EP further restricts interchangeability within pharmaceutical quality systems operating under ICH guidelines [4].

Quantitative Evidence Guide: Sodium Acetyltryptophanate Differentiators Versus Alternatives


Regulatory Codification: 21 CFR § 640.81 Defines Exclusive Stabilizer Concentration Requirements

Sodium acetyltryptophanate is codified in U.S. federal regulations as a required stabilizer for Albumin (Human) products at a precisely defined concentration. The regulatory requirement specifies 0.08 ± 0.016 millimole per gram of protein when used in combination with sodium caprylate, establishing a quantifiable formulation parameter that alternative stabilizers such as N-acetyl-methioninate or unmodified N-acetyl-tryptophan do not possess within this regulatory framework [1].

Albumin formulation Regulatory compliance Pharmaceutical excipient Pasteurization stabilization

Pharmacopoeial Compendial Listing: JPE2018 and EP Monograph Inclusion Distinguishes from Unlisted Analogs

Sodium acetyltryptophanate is formally listed in the Japanese Pharmaceutical Excipients (JPE2018) and European Pharmacopoeia (EP, 4th Edition) as an approved pharmaceutical excipient [1]. In contrast, the free acid form (N-acetyl-L-tryptophan, CAS 1218-34-4) and alternative salts such as N-acetyl-L-tryptophan sodium (designated separately with distinct pharmacological activities) do not share equivalent compendial status for excipient use in albumin stabilization [2].

Pharmaceutical quality control Excipient monographs Compendial compliance Regulatory dossier

Thermal Stabilization Efficacy: Polymer Formation Reduction During 60°C Pasteurization

In albumin pasteurization studies, sodium N-acetyl-DL-tryptophanate (AT) combined with sodium caprylate (CA) demonstrated quantifiable stabilization effects. Without any stabilizer, human albumin solutions formed visible clots during 60°C heat treatment. With AT and CA stabilizers, polymer formation remained below 4% after 10-hour pasteurization at 60°C, as measured by HPLC protein profiling [1]. This provides a defined performance benchmark against the baseline of no stabilizer, though head-to-head quantitative comparisons against alternative stabilizers (e.g., N-acetyl-methioninate) within the same study are not reported.

Albumin pasteurization Protein aggregation Thermal stability Polymer formation

Commercial Albumin Formulations: Standardized 0.02 M Concentration Across Licensed Products

Multiple FDA-licensed Albumin (Human) products, including Albuminar®-20 and ALBURX®, are formulated with sodium acetyltryptophanate at standardized concentrations of 0.016 M or 0.02 M in combination with equimolar sodium caprylate [1] [2]. The USP Albumin Human monograph explicitly permits the inclusion of sodium acetyltryptophanate with or without sodium caprylate as stabilizing agents, while also specifying a sodium content range of 130-160 mEq/L that must be accounted for in formulation design [3]. Alternative stabilizers such as N-acetyl-methioninate are not represented in these established commercial formulations.

Albumin therapeutic Formulation consistency Commercial biologics USP compliance

Structural Differentiation: Sodium Salt Form Enhances Aqueous Solubility Relative to Free Acid

The sodium salt form of N-acetyl-DL-tryptophanate (MW 268.24) provides enhanced aqueous solubility compared to the free acid form N-acetyl-L-tryptophan (MW 246.27). The free acid exhibits limited water solubility, requiring DMSO or ethanol for dissolution at practical working concentrations . In contrast, the sodium salt demonstrates water solubility sufficient for direct incorporation into aqueous parenteral formulations at millimolar concentrations required for albumin stabilization .

Aqueous solubility Salt form Parenteral formulation Excipient selection

Sodium Acetyltryptophanate Optimal Use Cases: Where Evidence Supports Procurement Selection


Commercial Albumin (Human) Manufacturing Under FDA Biologics License

Sodium acetyltryptophanate is optimally deployed in the manufacture of FDA-licensed Albumin (Human) therapeutic products where 21 CFR § 640.81 compliance is mandatory. The regulation explicitly defines stabilizer requirements at 0.08 ± 0.016 millimole per gram of protein when combined with sodium caprylate, establishing a codified formulation parameter that directly translates to procurement specifications [1]. Commercial products including Albuminar®-20 and ALBURX® utilize this compound at 0.016-0.02 M concentrations, demonstrating established manufacturing precedence [2].

Plasma Protein Fraction Formulation per USP Monograph Requirements

Sodium acetyltryptophanate is specified for use in Plasma Protein Fraction products under USP 2025 monographs, which permit inclusion of this excipient with or without sodium caprylate as stabilizing agents while maintaining sodium content within 130-160 mEq/L [3]. This application scenario is supported by compendial recognition in both JPE2018 and EP(4), facilitating regulatory submissions in ICH regions and enabling quality control method harmonization across manufacturing sites [4].

Protein Thermal Stabilization During Pasteurization (60°C, 10-Hour Cycle)

Research evidence demonstrates that sodium acetyltryptophanate in combination with sodium caprylate prevents visible clot formation and maintains polymer content below 4% during 10-hour albumin pasteurization at 60°C [5]. This scenario applies to process development and validation activities where quantitative stabilization benchmarks inform formulation optimization. The absence of visible clotting versus the unstabilized baseline provides a clear performance threshold for quality-by-design approaches.

Regulatory Dossier Preparation Requiring Compendial Excipient Documentation

For pharmaceutical development programs requiring ICH-compliant excipient documentation, sodium acetyltryptophanate offers the advantage of formal monograph listing in JPE2018 and EP(4) [4]. This compendial status reduces analytical method development requirements and provides standardized acceptance criteria for identity, purity, and impurity profiling. Procurement of compendial-grade material directly supports regulatory submission efficiency compared to alternative stabilizers lacking pharmacopoeial recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium acetyltryptophanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.